"2-Bromo-6-methanesulfinyl-pyridine" physical and chemical properties
"2-Bromo-6-methanesulfinyl-pyridine" physical and chemical properties
An In-Depth Technical Guide to 2-Bromo-6-methanesulfinyl-pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-methanesulfinyl-pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its novelty, direct experimental data is limited. Therefore, this document synthesizes information from analogous structures to predict its physicochemical properties, propose a viable synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery. Detailed protocols, predicted spectroscopic data, and safety considerations are presented to support further research and development involving this molecule.
Introduction: The Pyridine Scaffold in Modern Chemistry
The pyridine ring is a foundational six-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for substitution at multiple positions have established it as a "privileged scaffold" in the design of a vast array of therapeutic agents.[3][4] The introduction of diverse functional groups onto the pyridine core can significantly modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[4][5]
This guide focuses on the specific derivative, 2-Bromo-6-methanesulfinyl-pyridine. This molecule combines two key functional groups: a bromine atom at the 2-position, which is a versatile handle for cross-coupling reactions[6], and a methanesulfinyl (sulfoxide) group at the 6-position. The sulfoxide moiety is a polar, chiral functional group known to influence the pharmacokinetic profile of drug candidates and participate in specific biological interactions.[7][8] The combination of these features makes 2-Bromo-6-methanesulfinyl-pyridine a potentially valuable building block for creating complex molecular architectures with novel biological activities.
Molecular Structure and Identifiers
-
Chemical Name: 2-Bromo-6-methanesulfinyl-pyridine
-
Molecular Formula: C₆H₆BrNOS
-
Molecular Weight: 220.09 g/mol
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SMILES: CS(=O)c1cccc(Br)n1
-
InChI Key: InChIKey=VZZVHWDLQUQLSE-UHFFFAOYSA-N
Predicted Physicochemical Properties
The properties outlined below are predicted based on the known characteristics of related bromopyridines and aryl sulfoxides.
| Property | Predicted Value | Rationale & References |
| Physical State | Colorless to pale yellow solid or high-boiling liquid | 2-Bromopyridine is a liquid, but the addition of the polar sulfoxide group is likely to increase the melting point, potentially resulting in a solid at room temperature.[9][10] |
| Melting Point | 40-60 °C | Estimated based on an increase from related liquid bromopyridines due to increased polarity and molecular weight. |
| Boiling Point | > 250 °C (at atmospheric pressure) | Expected to be significantly higher than 2-bromopyridine (192-194 °C) due to the polar sulfoxide group.[10] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Sparingly soluble in water. | The polar sulfoxide group enhances solubility in polar solvents. Dimethyl sulfoxide (DMSO) is itself a highly polar solvent.[8][11] |
| Density | ~1.6 - 1.7 g/cm³ | Isomeric bromopyridines have densities around 1.6 g/cm³. The addition of the sulfoxide group is expected to result in a similar or slightly higher density.[9] |
| Chirality | Chiral | The sulfur atom in the sulfoxide group is a stereocenter, as it is bonded to four different groups (a methyl group, the pyridine ring, an oxygen atom, and a lone pair of electrons). The molecule exists as a racemate unless a stereoselective synthesis is employed.[8] |
Proposed Synthetic Pathway
A robust and logical synthetic route to 2-Bromo-6-methanesulfinyl-pyridine would involve a two-step process starting from the commercially available 2,6-dibromopyridine. This pathway leverages a nucleophilic aromatic substitution followed by a selective oxidation.
Step 1: Synthesis of 2-Bromo-6-(methylthio)pyridine
The first step involves the selective monosubstitution of one bromine atom in 2,6-dibromopyridine with a methylthio group. The bromine atoms at the 2 and 6 positions of the pyridine ring are activated towards nucleophilic substitution.[12][13] By using one equivalent of a nucleophile, monosubstitution can be favored.
Protocol:
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To a solution of 2,6-dibromopyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe) (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion if necessary.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-Bromo-6-(methylthio)pyridine.
Step 2: Selective Oxidation to 2-Bromo-6-methanesulfinyl-pyridine
The selective oxidation of the sulfide intermediate to the sulfoxide is a critical step. Over-oxidation to the corresponding sulfone must be avoided. Hydrogen peroxide in an appropriate solvent system is a common and effective "green" oxidant for this transformation.[14][15]
Protocol:
-
Dissolve the 2-Bromo-6-(methylthio)pyridine (1.0 eq) in glacial acetic acid.[14]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add one equivalent of 30% aqueous hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting sulfide.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-Bromo-6-methanesulfinyl-pyridine.
-
If necessary, purify the product by column chromatography or recrystallization.
Synthetic Workflow Diagram
Chemical Reactivity and Synthetic Utility
2-Bromo-6-methanesulfinyl-pyridine is a bifunctional molecule with distinct reactive sites, making it a versatile synthetic intermediate.
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Reactions at the C-Br Bond: The 2-bromo substituent is an excellent leaving group for various transformations.
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Cross-Coupling Reactions: It can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, alkyl, or amino groups at the 2-position.[6]
-
Lithiation: Treatment with a strong base like n-butyllithium can generate the corresponding 2-lithiopyridine, a potent nucleophile for forming new carbon-carbon bonds.[6]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.[16][17]
-
-
Reactions involving the Sulfoxide Group:
-
Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone (2-Bromo-6-methanesulfonyl-pyridine) using stronger oxidizing agents like m-CPBA or excess hydrogen peroxide.[11]
-
Reduction: The sulfoxide can be reduced back to the sulfide using reagents such as phosphorus trichloride or trifluoroacetic anhydride.[11]
-
Pummerer Rearrangement: In the presence of an acylating agent (e.g., acetic anhydride), the sulfoxide can undergo rearrangement, providing a route to functionalize the methyl group.
-
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for 2-Bromo-6-methanesulfinyl-pyridine, which are crucial for its identification and characterization.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three protons on the pyridine ring will exhibit a characteristic splitting pattern (likely a triplet and two doublets or a more complex pattern due to second-order effects). Methyl Protons (δ ~2.8-3.0 ppm): A singlet integrating to 3H, corresponding to the methyl group attached to the sulfoxide. The chemical shift is downfield compared to a sulfide due to the deshielding effect of the S=O bond.[18][19] |
| ¹³C NMR | Aromatic Carbons (δ 120-160 ppm): Five distinct signals for the pyridine ring carbons, including the carbon bearing the bromine (C-Br) and the carbon attached to the sulfoxide (C-S). Methyl Carbon (δ ~40-45 ppm): A single signal for the methyl carbon.[18][19] |
| IR Spectroscopy | S=O Stretch: A strong, characteristic absorption band in the range of 1040-1060 cm⁻¹. Aromatic C-H Stretch: Absorption above 3000 cm⁻¹. Aromatic C=C and C=N Stretches: A series of peaks in the 1400-1600 cm⁻¹ region.[19][20] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 220 and 222, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of the methyl group (-CH₃), the sulfinyl group (-SOH), or the bromine atom (-Br). |
Potential Applications in Drug Discovery
Substituted pyridines are integral to numerous FDA-approved drugs, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5] The introduction of a sulfoxide group can enhance a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, which are often desirable properties for drug candidates.[7]
Given these precedents, 2-Bromo-6-methanesulfinyl-pyridine can be envisioned as a valuable scaffold for:
-
Kinase Inhibitors: The pyridine core is a common hinge-binding motif in many kinase inhibitors.[3]
-
Bioisosteric Replacement: The 2-substituted pyridine motif can act as a bioisostere for a phenyl ring, potentially improving metabolic stability or solubility.[3]
-
Novel Heterocyclic Systems: The dual reactivity allows for sequential or orthogonal functionalization, enabling the construction of complex, polycyclic molecules with potential therapeutic value.
Safety and Handling
As a novel chemical entity, 2-Bromo-6-methanesulfinyl-pyridine should be handled with care, assuming it is potentially hazardous. The safety protocols for related compounds like 2-bromopyridine should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While direct experimental data for 2-Bromo-6-methanesulfinyl-pyridine is not yet prevalent in the scientific literature, its structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. By combining the synthetic utility of a bromopyridine with the unique physicochemical properties of a sulfoxide, this compound offers a valuable platform for the development of novel small molecules. The proposed synthetic route is practical and relies on well-established chemical transformations. This guide provides a foundational framework of predicted properties, synthetic protocols, and potential applications to stimulate and support future research into this promising heterocyclic compound.
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